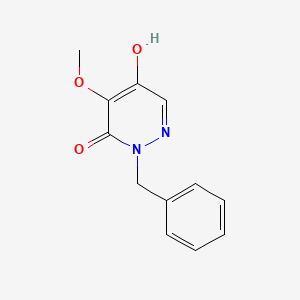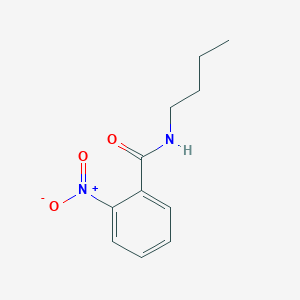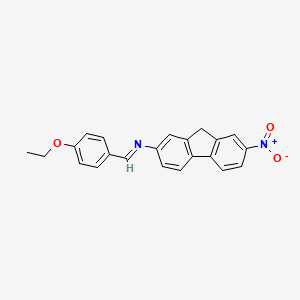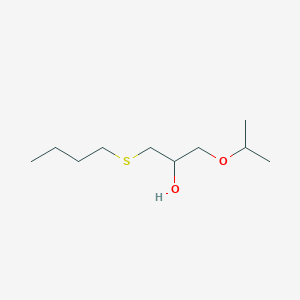![molecular formula C15H22ClN3O4 B3845494 2-[2-[4-[(4-Chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845494.png)
2-[2-[4-[(4-Chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Descripción general
Descripción
2-[2-[4-[(4-Chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring substituted with a 4-chloro-3-nitrophenyl group and an ethoxyethanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[(4-Chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps. One common method includes the reaction of 4-chloro-3-nitrobenzyl chloride with piperazine to form the intermediate 4-[(4-chloro-3-nitrophenyl)methyl]piperazine. This intermediate is then reacted with 2-(2-chloroethoxy)ethanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[4-[(4-Chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-[4-[(4-Chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: It can be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-[4-[(4-Chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The nitro and chloro groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Chloro-3-nitrophenyl)methyl]piperazine
- 2-(2-Chloroethoxy)ethanol
- 4-Chloro-3-nitrobenzyl chloride
Uniqueness
2-[2-[4-[(4-Chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the piperazine ring and the ethoxyethanol chain allows for diverse interactions and applications that are not possible with simpler compounds.
Propiedades
IUPAC Name |
2-[2-[4-[(4-chloro-3-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4/c16-14-2-1-13(11-15(14)19(21)22)12-18-5-3-17(4-6-18)7-9-23-10-8-20/h1-2,11,20H,3-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGXKFJSLCEILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1,15,15-Trimethyl-3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaen-10-yl)morpholine](/img/structure/B3845446.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride](/img/structure/B3845451.png)




![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine;hydrochloride](/img/structure/B3845472.png)
![[4-(2-Ethylpiperidine-1-carbonyl)phenyl]-(2-ethylpiperidin-1-yl)methanone](/img/structure/B3845477.png)
![2-[2-[4-[(9-Ethylcarbazol-3-yl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3845496.png)

![2-[(3-nitrocarbazol-9-yl)methyl]phenol](/img/structure/B3845523.png)
![[1-(furan-2-ylmethyl)piperidin-2-yl]methanol](/img/structure/B3845529.png)
